molecular formula C8H6ClN5 B3352132 3-(6-chloro-9H-purin-9-yl)propanenitrile CAS No. 4244-40-0

3-(6-chloro-9H-purin-9-yl)propanenitrile

Cat. No.: B3352132
CAS No.: 4244-40-0
M. Wt: 207.62 g/mol
InChI Key: HLBNMSUAAPNUJF-UHFFFAOYSA-N
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Description

3-(6-chloro-9H-purin-9-yl)propanenitrile is a chemical compound with the molecular formula C8H6ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-9H-purin-9-yl)propanenitrile typically involves the reaction of 6-chloropurine with a suitable nitrile-containing reagent. One common method is the alkylation of 6-chloropurine with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-9H-purin-9-yl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Substitution: Formation of 3-(6-amino-9H-purin-9-yl)propanenitrile or 3-(6-thio-9H-purin-9-yl)propanenitrile.

    Reduction: Formation of 3-(6-chloro-9H-purin-9-yl)propanamine.

    Oxidation: Formation of 3-(6-chloro-9H-purin-9-yl)propanoic acid.

    Hydrolysis: Formation of 3-(6-chloro-9H-purin-9-yl)propanoic acid.

Scientific Research Applications

3-(6-chloro-9H-purin-9-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-9H-purin-9-yl)propanenitrile involves its interaction with biological molecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. This binding can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

3-(6-chloro-9H-purin-9-yl)propanenitrile can be compared with other purine derivatives:

    6-chloropurine: Lacks the propanenitrile group, making it less versatile in chemical reactions.

    3-(6-amino-9H-purin-9-yl)propanenitrile: Contains an amino group instead of chlorine, which can lead to different biological activities.

    3-(6-thio-9H-purin-9-yl)propanenitrile: Contains a thiol group, which can form different types of bonds and interactions.

The uniqueness of this compound lies in its combination of a chlorine atom and a nitrile group, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-(6-chloropurin-9-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10/h4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNMSUAAPNUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292017
Record name 9h-purine-9-propanenitrile, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4244-40-0
Record name NSC79665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-purine-9-propanenitrile, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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